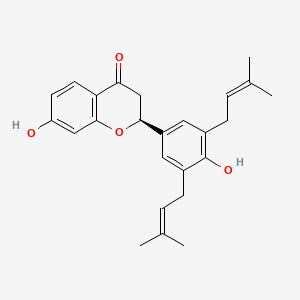abyssinone-IV
CAS No.:
Cat. No.: VC14584427
Molecular Formula: C25H28O4
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C25H28O4 |
|---|---|
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | (2S)-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C25H28O4/c1-15(2)5-7-17-11-19(12-18(25(17)28)8-6-16(3)4)23-14-22(27)21-10-9-20(26)13-24(21)29-23/h5-6,9-13,23,26,28H,7-8,14H2,1-4H3/t23-/m0/s1 |
| Standard InChI Key | JBQLRZGPTDOWQA-QHCPKHFHSA-N |
| Isomeric SMILES | CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3)O)C |
| Canonical SMILES | CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(O2)C=C(C=C3)O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Abyssinone-IV belongs to the flavanone subclass of flavonoids, distinguished by a 2-phenylchromen-4-one backbone. Its structure features hydroxyl groups at positions 7 and 4', with prenyl (3-methylbut-2-enyl) substituents at positions 3 and 5 of the B-ring . This arrangement is critical for its bioactivity, as prenylation enhances membrane permeability and target binding affinity. X-ray crystallography data confirm a non-planar conformation due to steric interactions between the prenyl groups and the chromenone system .
Key Structural Attributes
The compound’s 3D conformation reveals a twisted B-ring, which may facilitate interactions with hydrophobic pockets in biological targets such as kinases or transcription factors .
Biosynthesis and Isolation
Natural Sources
Abyssinone-IV is predominantly isolated from Erythrina species, including E. droogmansiana, E. addisoniae, and E. abyssinica . Extraction typically involves methanol or ethanol maceration followed by chromatographic purification using silica gel or HPLC.
Synthetic Routes
While natural extraction remains common, asymmetric synthesis methods have been developed to address supply limitations. A notable approach employs quinine-derived thiourea catalysts to facilitate intramolecular conjugate additions of β-keto ester alkylidenes, achieving enantiomeric excess >90%. The synthesis proceeds via:
-
Prenylation: Introducing prenyl groups to a phloroglucinol precursor.
-
Cyclization: Thiourea-catalyzed formation of the chromanone ring.
-
Functionalization: Selective hydroxylation and methylation.
This method enables scalable production for preclinical studies, though challenges in regioselectivity persist.
Biological Activities and Mechanisms
Anticancer Effects
Abyssinone-IV demonstrates potent cytotoxicity against multiple cancer cell lines, including breast (MDA-MB-231), lung (A549), and colon (HCT116), with IC values ranging from 12–45 μM . Mechanistic studies highlight:
-
Apoptosis Induction: Caspase-3/7 activation and PARP cleavage .
-
Cell Cycle Arrest: Accumulation of cells in G2/M and S phases via cyclin B1 downregulation .
-
ROS Modulation: Dose-dependent increase in intracellular ROS, triggering oxidative stress-mediated death.
Notably, its methyl ether derivative, abyssinone V-4′ methyl ether, exhibits enhanced antitumor efficacy in murine mammary models, reducing tumor volume by 58% at 50 mg/kg .
Antioxidant and Anti-Inflammatory Properties
Abyssinone-IV scavenges free radicals (IC = 8.2 μM against DPPH) and suppresses pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting NF-κB translocation. Comparative studies show superior activity to quercetin in lipid peroxidation assays.
Pharmacological Applications
Synergistic Combinations
Co-administration with paclitaxel or doxorubicin enhances cytotoxicity in resistant cancer cells, likely through P-glycoprotein inhibition.
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Key Activities | Distinguishing Features |
|---|---|---|---|
| Abyssinone-I | Antioxidant, antimicrobial | Lacks 7-hydroxyl group | |
| Abyssinone-V | Anti-inflammatory, anti-mammary tumor | 4′-methoxy substitution | |
| Alpinumisoflavone | Estrogenic, osteoprotective | Isoflavone backbone |
Abyssinone-IV’s dual anticancer-antioxidant profile positions it uniquely among prenylated flavonoids.
Future Research Directions
-
Structural Optimization: Mitigating LogP through prodrug formulations or hydrophilic substituents.
-
Target Identification: Proteomic studies to map kinase inhibition profiles.
-
In Vivo Efficacy Trials: Evaluating long-term toxicity and therapeutic windows.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume